molecular formula C10H9Cl2N3O2 B8289640 2,6-Dichloro-4-amino-7,8-dimethoxyquinazoline

2,6-Dichloro-4-amino-7,8-dimethoxyquinazoline

Cat. No. B8289640
M. Wt: 274.10 g/mol
InChI Key: LSMPVUXFZYVGEC-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

Ammonia was passed into a solution of 2,4,6-trichloro-7,8-dimethoxyquinazoline (31.4 g., 0.107 mole) in 650 ml. dry tetrahydrofuran for one hour at room temperature. After stirring for an additional hour, the suspension was concentrated in vacuo and filtered. The solid was resuspended in water, filtered, washed with water and methanol. Recrystallization from dimethylformamide/water yielded 23.7 g. (81%) of the desired product, M.P., 360° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4,6-trichloro-7,8-dimethoxyquinazoline
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:12]=[C:11](Cl)[C:10]2[C:5](=[C:6]([O:17][CH3:18])[C:7]([O:15][CH3:16])=[C:8]([Cl:14])[CH:9]=2)[N:4]=1>O1CCCC1>[Cl:2][C:3]1[N:12]=[C:11]([NH2:1])[C:10]2[C:5](=[C:6]([O:17][CH3:18])[C:7]([O:15][CH3:16])=[C:8]([Cl:14])[CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
2,4,6-trichloro-7,8-dimethoxyquinazoline
Quantity
31.4 g
Type
reactant
Smiles
ClC1=NC2=C(C(=C(C=C2C(=N1)Cl)Cl)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the suspension was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylformamide/water
CUSTOM
Type
CUSTOM
Details
yielded 23.7 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(C(=C(C=C2C(=N1)N)Cl)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.